molecular formula C16H17Cl2N3S2 B2751160 N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine CAS No. 341965-73-9

N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine

Cat. No. B2751160
M. Wt: 386.35
InChI Key: HPOWEOXMXAMZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine is a chemical compound with the molecular formula C16H17Cl2N3S2 and a molecular weight of 386.351. It is not intended for human or veterinary use and is primarily used for research purposes1.



Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry reactions and requires specialized knowledge and equipment.



Molecular Structure Analysis

The molecular structure of N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine is defined by its molecular formula, C16H17Cl2N3S21. Unfortunately, I couldn’t find more detailed information about its structural analysis.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine include its molecular formula (C16H17Cl2N3S2), molecular weight (386.35), and other properties such as melting point, boiling point, and density2. However, specific values for these properties were not found in the sources I accessed.


Scientific Research Applications

Regio- and Enantioselective Synthesis

One significant area of research involves the regio- and enantioselective synthesis of allylic sulfoximines, demonstrating the utility of these compounds in creating enantiomerically pure substances. Studies have shown that allylic sulfoximines can be synthesized with high gamma-selectivities and moderate to high enantioselectivities, leading to chiral alkenes. The process involves the reaction of allylic sulfoximines with butylcopper in the presence of lithium iodide and boron trifluoride, showcasing the precise control over the stereochemistry of the resulting compounds (Scommoda et al., 1996).

Synthesis of Pyrimidine Derivatives

Another key application is the synthesis of pyrimidine derivatives, which are important for various pharmaceutical and chemical applications. Research demonstrates the cyclization of specific carbonyl compounds to produce 6-substituted pyrimidine derivatives, offering a pathway to novel compounds with potential chemotherapeutic applications (Mekuskiene & Vainilavicius, 2006). This method provides a versatile approach to modifying the pyrimidine core, essential for drug discovery and development.

Spectroscopic Analysis and Molecular Docking

The spectroscopic investigation and molecular docking studies of these compounds have also been a focus. Such studies offer insights into the molecular structure, vibrational assignments, and potential biological activities of these compounds. For example, a study on 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile revealed its nonlinear optical behavior and potential as an anti-diabetic compound through molecular docking results (Alzoman et al., 2015).

Highly Regioselective Synthesis

Research into the highly regioselective synthesis of 2-(methylsulfanyl)pyrimidin-4(3H)-ones has shown the ability to produce a series of disubstituted compounds with various substituents. This methodology opens up new avenues for the synthesis of complex molecules with precise control over the placement of functional groups, which is crucial for the development of novel pharmaceuticals and materials (Dos Santos et al., 2015).

Safety And Hazards

The safety and hazards associated with N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine are not specified in the sources I found. It’s important to note that all chemicals should be handled with appropriate safety precautions, especially those used for research purposes1.


Future Directions

The future directions for research on N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine are not clear from the sources I found. Future research could potentially explore its synthesis, properties, and potential applications in various fields.


properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-(methylsulfanylmethyl)-N-prop-2-enylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3S2/c1-3-6-19-15-8-13(10-22-2)20-16(21-15)23-9-11-4-5-12(17)7-14(11)18/h3-5,7-8H,1,6,9-10H2,2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOWEOXMXAMZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine

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